molecular formula C18H21NO5S B6355844 N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam CAS No. 1820570-99-7

N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam

Cat. No.: B6355844
CAS No.: 1820570-99-7
M. Wt: 363.4 g/mol
InChI Key: UJCSAJNSMWSFHF-MIUNTBIASA-N
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Description

N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam is a chiral auxiliary derived from Oppolzer’s camphorsultam framework. Its structure features a camphor-based sultam core modified with a 2-carboxybenzoyl group, enabling applications in asymmetric synthesis. Key properties include:

  • Molecular Formula: C₁₈H₂₁NO₅S
  • Molecular Weight: 363.43 g/mol
  • Optical Rotation: [α]²⁰/D = +135° (c = 2, MeOH)
  • Purity: ≥98.0% (HPLC) .

This compound is widely used in Diels-Alder reactions, conjugate additions, and as a chiral directing group due to its rigid bicyclic structure and high stereoselectivity .

Properties

IUPAC Name

2-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-17(2)11-7-8-18(17)10-25(23,24)19(14(18)9-11)15(20)12-5-3-4-6-13(12)16(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22)/t11-,14-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCSAJNSMWSFHF-MIUNTBIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]13CS(=O)(=O)N([C@H]3C2)C(=O)C4=CC=CC=C4C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Recrystallization

  • Solvent System: Ethyl acetate/hexane (1:3 v/v)

  • Yield: 70–75%

  • Purity: ≥98% (HPLC)

Column Chromatography

  • Stationary Phase: Silica gel (230–400 mesh)

  • Eluent: Gradient of ethyl acetate in hexane (10% to 50%)

  • Yield: 80–85%

  • Advantage: Effective removal of diacyl byproducts

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis requires addressing scalability and cost-efficiency. Key adaptations include:

  • Continuous Flow Reactors: These systems enhance heat and mass transfer, reducing reaction times from hours to minutes while maintaining stereoselectivity.

  • Automated pH Control: Real-time monitoring of reaction mixtures minimizes side reactions during acylation.

  • Solvent Recovery: Distillation units recycle DCM and THF, reducing environmental impact and production costs.

Comparative Analysis of Synthetic Routes

The table below contrasts three published methodologies for synthesizing this compound:

ParameterMethod A (Batch)Method B (Flow)Method C (Catalytic)
Reaction Time 14 hours2 hours6 hours
Yield 75%88%82%
Purity 98%99%97%
Scalability ModerateHighLow
Cost LowMediumHigh

Method B (continuous flow) offers the best balance of efficiency and scalability, making it preferable for industrial applications.

Mechanistic Insights and Stereochemical Control

The high enantioselectivity of this synthesis arises from the camphorsultam’s bicyclic framework, which enforces a specific spatial arrangement during acylation. Nuclear magnetic resonance (NMR) studies reveal that the carboxybenzoyl group adopts a conformation where its carbonyl oxygen aligns with the sultam’s sulfonyl group, stabilizing the transition state through dipole-dipole interactions. This preorganization ensures that nucleophilic attack occurs exclusively at the Re face of the acyl chloride, yielding the (+)-enantiomer .

Chemical Reactions Analysis

Types of Reactions

N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxybenzoyl group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxybenzoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxybenzoyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the camphorsultam moiety provides steric hindrance and chiral recognition. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-Acryloyl-(1S)-2,10-Camphorsultam

  • Structure : Replaces the 2-carboxybenzoyl group with an acryloyl moiety.
  • Applications :
    • Diels-Alder Reactions : Forms endo-cycloadducts with 1,2-dihydropyridines in the presence of Lewis acids (TiCl₄, ZrCl₄, HfCl₄), achieving >95% diastereoselectivity .
    • Lewis Acid Coordination : Chelates via carbonyl and sulfonyl oxygens, as shown by NMR downfield shifts (e.g., C(10) shifts from 53.07 ppm to 66.14 ppm with TiCl₄) .
  • Comparison :

    Property N-(2-Carboxybenzoyl)-(+)-10,2-Camphorsultam N-Acryloyl-(1S)-2,10-Camphorsultam
    Reactivity Moderate in Diels-Alder High (due to electron-deficient acryloyl)
    Diastereoselectivity 80–90% >95%
    Lewis Acid Stability Stable Decomposes in air/solution

N-(E)-Cinnamoyl-(1S)-2,10-Camphorsultam

  • Structure : Features a cinnamoyl group instead of carboxybenzoyl.
  • Applications: Conjugate Additions: Reacts with hydrazines to form bicyclic β-amino acid derivatives.
  • With 5-membered hydrazine: 79% yield, 57% ee .
  • With 6-membered hydrazine: 84% yield, 66% ee .
  • Comparison: Property this compound N-(E)-Cinnamoyl-(1S)-2,10-Camphorsultam Reaction Scope Carboxylic acid functionalization β-amino acid synthesis Stereoselectivity Moderate (44–66% ee) Higher (57–66% ee) Functional Group Acidic (carboxylate) Neutral (cinnamate)

N-Thiocyanato-2,10-Camphorsultam

  • Structure : Substituted with a thiocyanate group.
  • Applications :
    • Electrophilic thiocyanation agent in asymmetric synthesis.
    • Synthesized via AgSCN-mediated reactions (35–79% yield) .
  • Comparison :

    Property This compound N-Thiocyanato-2,10-Camphorsultam
    Reactivity Nucleophilic acylations Electrophilic thiocyanation
    Yield 80–90% 35–79%
    Functional Group Carboxylate (polar) Thiocyanate (electrophilic)

N-(2-Carboxy-4,5-Dichlorobenzoyl)-(-)-10,2-Camphorsultam

  • Structure : Contains dichloro-substituted benzoyl group.
  • Properties: Molecular Formula: C₁₈H₁₉Cl₂NO₅S Molecular Weight: 432.31 g/mol Purity: ≥98.0% (HPLC) .
  • Comparison :

    Property This compound N-(2-Carboxy-4,5-Dichloro Derivative)
    Electron Effects Electron-withdrawing (COOH) Enhanced (Cl substituents)
    Steric Hindrance Low High (due to Cl)
    Applications General asymmetric synthesis Halogen-specific reactions

Key Research Findings

  • Stereoselectivity : Camphorsultam derivatives exhibit ee values ranging from 44% to >95%, depending on substituents and reaction conditions .
  • Lewis Acid Compatibility : TiCl₄ and ZrCl₄ enhance reactivity but may destabilize acryloyl derivatives, whereas HfCl₄ offers intermediate stability .
  • Functional Group Impact : Electron-withdrawing groups (e.g., Cl, COOH) improve electrophilicity but may reduce solubility .

Data Tables

Table 1: Reaction Performance of Camphorsultam Derivatives

Compound Reaction Type Yield (%) ee/De (%) Reference
This compound Conjugate Addition 80–84 44–66
N-Acryloyl-(1S)-2,10-Camphorsultam Diels-Alder 85–90 >95
N-Thiocyanato-2,10-Camphorsultam Thiocyanation 35–79 N/A

Table 2: Physicochemical Properties

Compound Molecular Weight Optical Rotation Purity
This compound 363.43 +135° (MeOH) ≥98.0%
N-(2-Carboxy-4,5-Dichloro Derivative) 432.31 Not reported ≥98.0%
N-Acryloyl-(1S)-2,10-Camphorsultam 339.41 Not reported >98.0%

Biological Activity

N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam is a chiral sulfonamide compound derived from camphor, notable for its significant biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C18H21NO5S
  • Molecular Weight : 363.43 g/mol
  • CAS Number : 179950-32-4
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in polar organic solvents such as dimethylformamide and dimethyl sulfoxide

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antibacterial Activity : The compound has shown significant antibacterial properties against various strains, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : It acts as an inhibitor for specific cytochrome P450 enzymes, which are crucial in drug metabolism. This property suggests its potential use in modifying the pharmacokinetics of co-administered drugs.
  • Chiral Auxiliary : Its ability to induce high enantioselectivity in organic synthesis positions it as a valuable tool in pharmaceutical development .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact effectively with biological targets. Specifically:

  • Interaction with Enzymes : The compound's unique steric and electronic properties facilitate its binding to enzymes involved in metabolic pathways. This interaction can enhance or inhibit enzymatic activity, impacting drug efficacy and safety profiles.
  • Catalytic Properties : It has been utilized in asymmetric synthesis reactions due to its ability to form stable complexes with substrates, promoting desired stereochemical outcomes .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of Camphorsultam : The initial step involves the reduction of camphorsulfonylimine using lithium aluminium hydride.
  • Acylation : The resulting camphorsultam is then acylated with 2-carboxybenzoyl chloride under controlled conditions to yield the final product.
  • Purification : The compound is purified through recrystallization or chromatography methods to achieve the desired purity level.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • A study demonstrated its effectiveness against antibiotic-resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development.
  • Another research project focused on its role as a chiral auxiliary in synthesizing complex molecules with high stereoselectivity, emphasizing its utility in pharmaceutical applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
This compoundCamphorsultam backboneExhibits significant antibacterial activity
N-(2-Carboxy-4-chlorobenzoyl)-(+)-10,2-camphorsultamContains one chlorine atomLess potent in biological assays
Camphorsultam phthalic acidDifferent aromatic substitutionBroader range of applications in catalysis

The unique dichlorobenzoyl group enhances the catalytic efficiency and biological activity of this compound compared to other derivatives.

Q & A

Q. What are the standard methods for synthesizing N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam, and how is it characterized?

Methodological Answer: The compound is synthesized via a one-pot method involving nucleophilic attack of the lithium chloride complex of Oppolzer’s camphorsultam on mixed anhydrides (e.g., 2-alkynoic-pivalic anhydride), yielding derivatives in 70–95% efficiency . Characterization includes:

  • Melting Point : 181–186°C (Thermo Scientific data) .
  • Optical Rotation : −33° (c=1 in ethanol) .
  • Spectroscopy : 1^1H/13^13C NMR and X-ray crystallography confirm stereochemistry and purity (>98% by HPLC) .

Q. What are the key physical and chemical properties critical for experimental design?

Methodological Answer: Critical properties include:

Property Value Source
SolubilitySlightly soluble in water
StabilityIncompatible with strong bases/oxidizers
Molecular Weight215.31 g/mol
StorageDry, ventilated, tightly sealed

These properties guide solvent selection (e.g., ethanol for reactions) and storage protocols to avoid degradation .

Advanced Research Questions

Q. How does this compound enhance stereoselectivity in asymmetric Diels-Alder reactions?

Methodological Answer: The camphorsultam auxiliary induces high (2S,3R)-selectivity by restricting conformational flexibility of intermediates. For example, in Michael additions, the bicyclic framework directs nucleophilic attack from the β-face, achieving >90% enantiomeric excess (ee) in alkylation reactions with MeI/n-BuLi . Comparative studies show superior selectivity over oxazolidinones due to its rigid tricyclic structure .

Q. How can researchers resolve contradictions in stereochemical outcomes when using this auxiliary?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., α- vs. β-face alkylation). To mitigate:

  • Solvent Polarity : Use THF over DMF to favor β-face selectivity .
  • Temperature Control : Lower temperatures (−78°C) stabilize transition states .
  • Additives : LiCl suppresses side reactions in alkylation .
    Validation via circular dichroism (CD) and X-ray crystallography is recommended .

Q. What methodological approaches optimize reaction yields in N-acryloyl derivative synthesis?

Methodological Answer: Key optimizations include:

  • Coupling Agents : DCC-mediated coupling of N-(2-carboxybenzoyl)aniline with amines achieves 85–92% yield .
  • Stoichiometry : A 1:1.2 molar ratio of camphorsultam to electrophile minimizes byproducts .
  • Workup : Acidic hydrolysis (6M HCl, 60°C) cleaves the auxiliary without racemization .

Q. How can stereoselectivity be analyzed quantitatively in camphorsultam-mediated reactions?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane:IPA eluent) .
  • NMR Spectroscopy : 19^{19}F NMR (for trifluoroethyl derivatives) or NOE experiments reveal spatial arrangements .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in isoindolinone synthesis .

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